9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide 9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898447-13-7
VCID: VC4386527
InChI: InChI=1S/C19H16N6O4/c1-28-11-5-6-12(13(8-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-4-3-7-21-9-10/h3-9H,1-2H3,(H2,20,26)(H,23,27)
SMILES: COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4)OC
Molecular Formula: C19H16N6O4
Molecular Weight: 392.375

9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898447-13-7

Cat. No.: VC4386527

Molecular Formula: C19H16N6O4

Molecular Weight: 392.375

* For research use only. Not for human or veterinary use.

9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide - 898447-13-7

Specification

CAS No. 898447-13-7
Molecular Formula C19H16N6O4
Molecular Weight 392.375
IUPAC Name 9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide
Standard InChI InChI=1S/C19H16N6O4/c1-28-11-5-6-12(13(8-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-4-3-7-21-9-10/h3-9H,1-2H3,(H2,20,26)(H,23,27)
Standard InChI Key WAWHORJSSBQBHR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4)OC

Introduction

Structural Overview

The compound belongs to the purine derivative family, characterized by its fused bicyclic structure containing nitrogen atoms. Key structural features include:

  • 2,4-Dimethoxyphenyl group: Provides hydrophobic and electron-donating properties.

  • Pyridin-3-yl substituent: Enhances interactions with biological targets through hydrogen bonding or π-stacking.

  • 8-Oxo functional group: Contributes to the molecule's reactivity and potential biological activity.

  • Carboxamide moiety: Commonly associated with bioactivity due to its ability to form hydrogen bonds.

Synthesis Pathways

The synthesis of such purine derivatives typically involves multi-step reactions, including:

  • Purine core assembly:

    • Starting from precursors like 6-chloropurines or 2,6-diaminopurines.

    • Functionalization at specific positions using halogenation or alkylation.

  • Introduction of substituents:

    • The 2,4-dimethoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions.

    • Pyridin-3-yl groups are often added using Suzuki or Heck coupling methods.

  • Oxidation and carboxamide formation:

    • Oxidizing agents convert intermediates into oxo derivatives.

    • Carboxamide groups are introduced via amidation reactions with amines or anhydrides.

Potential Biological Activities

Purine derivatives like this compound are widely studied for their pharmacological properties. Possible applications include:

  • Anticancer Activity:

    • Purine scaffolds often inhibit kinases involved in cell proliferation (e.g., VEGFR, EGFR).

    • The compound's substituents may enhance selectivity for specific cancer-related enzymes.

  • Anti-inflammatory Effects:

    • Carboxamides and oxo groups are known to interact with COX enzymes, potentially reducing inflammation.

  • Antiviral Potential:

    • Purine analogs are commonly used in antiviral therapies due to their ability to interfere with viral DNA/RNA synthesis.

  • Enzyme Inhibition:

    • The pyridinyl group may enhance binding affinity to enzymes like adenosine deaminase or xanthine oxidase.

Research Findings and Applications

While specific data on this compound is limited, similar purine derivatives have shown promising results in preclinical studies:

  • Kinase Inhibition: Substituted purines have demonstrated inhibitory effects on VEGFR-2 and other receptor tyrosine kinases, making them potential candidates for antiangiogenic therapies .

  • Docking Studies: Computational modeling suggests strong binding interactions with active sites of enzymes like COX-2 and RXRα .

Future Directions

Further research is needed to fully explore the compound’s potential:

  • Pharmacokinetics and Toxicology:

    • Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial.

    • Evaluation of acute toxicity and long-term safety profiles.

  • Structure-Activity Relationship (SAR):

    • Modifications to the substituents could optimize bioactivity and reduce side effects.

  • Clinical Trials:

    • If preclinical results are favorable, clinical trials can assess efficacy in humans for specific diseases.

This compound represents a promising candidate for drug development due to its structural complexity and potential biological activities. Further experimental validation is required to confirm its therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator